molecular formula C6H6N6O B11072100 N-(3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)acetamide

N-(3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)acetamide

Cat. No.: B11072100
M. Wt: 178.15 g/mol
InChI Key: UUUJCLCPNOOWED-UHFFFAOYSA-N
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Description

N-(3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)acetamide is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)acetamide typically involves the formation of the triazolo-pyrimidine core followed by acetamide functionalization. One common method includes the two-step diazotization-nitrification process or a one-step direct nitration reaction . The intermediate 3H-[1,2,3]triazolo[4,5-d]pyrimidine-5,7-diamine can be synthesized and then further reacted to form the desired acetamide derivative.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scaling up the laboratory synthesis procedures with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms may be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dimethyl sulfoxide (DMSO), and catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of functionalized derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)acetamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit lysine-specific demethylase 1 (LSD1), an enzyme involved in epigenetic regulation . This inhibition can lead to the suppression of cancer cell proliferation and migration by affecting gene expression and cellular pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound stands out due to its unique combination of a triazolo-pyrimidine core and an acetamide group, which imparts distinct chemical and biological properties. Its ability to inhibit specific enzymes and its potential therapeutic applications make it a compound of significant interest in medicinal chemistry.

Properties

Molecular Formula

C6H6N6O

Molecular Weight

178.15 g/mol

IUPAC Name

N-(2H-triazolo[4,5-d]pyrimidin-7-yl)acetamide

InChI

InChI=1S/C6H6N6O/c1-3(13)9-5-4-6(8-2-7-5)11-12-10-4/h2H,1H3,(H2,7,8,9,10,11,12,13)

InChI Key

UUUJCLCPNOOWED-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=NC=NC2=NNN=C21

Origin of Product

United States

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